molecular formula C18H10O3 B5083620 6-Hydroxytetracene-5,12-dione CAS No. 6336-86-3

6-Hydroxytetracene-5,12-dione

Cat. No.: B5083620
CAS No.: 6336-86-3
M. Wt: 274.3 g/mol
InChI Key: QSBDPKZHNLGURW-UHFFFAOYSA-N
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Description

6-Hydroxytetracene-5,12-dione is an organic compound with the molecular formula C18H10O3 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon This compound is known for its distinctive structure, which includes a hydroxyl group at the 6th position and two ketone groups at the 5th and 12th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxytetracene-5,12-dione typically involves the oxidation of tetracene derivatives. One common method is the oxidation of 6-hydroxytetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxytetracene-5,12-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Hydroxytetracene-5,12-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxytetracene-5,12-dione, particularly in its anticancer activity, involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting transcription and replication. This leads to the activation of apoptotic pathways, resulting in cell death . Additionally, it can interact with specific proteins involved in cancer progression, further enhancing its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6,11-Dihydroxy-5,12-naphthacenedione: Another tetracene derivative with hydroxyl groups at the 6th and 11th positions.

    5,12-Naphthacenedione: A simpler tetracene derivative with ketone groups at the 5th and 12th positions.

Uniqueness

6-Hydroxytetracene-5,12-dione is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and induce apoptosis sets it apart from other tetracene derivatives, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

6-hydroxytetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O3/c19-16-12-7-3-4-8-13(12)18(21)15-14(16)9-10-5-1-2-6-11(10)17(15)20/h1-9,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBDPKZHNLGURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284936
Record name 6-hydroxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-86-3
Record name NSC39897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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